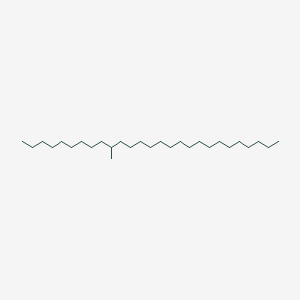
10-Methylheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylheptacosane is a methyl-branched hydrocarbon with the molecular formula C28H58. It is a type of long-chain alkane that is commonly found in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in preventing desiccation and facilitating chemical communication among insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylheptacosane typically involves the alkylation of heptacosane with a methyl group. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing catalytic hydrogenation and alkylation processes to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methylheptacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to saturate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Wissenschaftliche Forschungsanwendungen
10-Methylheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
Wirkmechanismus
The mechanism of action of 10-Methylheptacosane in biological systems involves its interaction with specific receptors on the surface of insects. As a component of cuticular hydrocarbons, it plays a role in chemical signaling, influencing behaviors such as mating and aggregation. The molecular targets include chemoreceptors that detect the presence of the hydrocarbon, triggering a cascade of behavioral responses .
Vergleich Mit ähnlichen Verbindungen
- 13-Methylheptacosane
- 11-Methylheptacosane
- 9-Methylheptacosane
Comparison: 10-Methylheptacosane is unique in its specific methyl branching at the 10th carbon position, which influences its physical and chemical properties. Compared to 13-Methylheptacosane and 11-Methylheptacosane, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl group. This positional isomerism can affect its role in biological systems, particularly in its function as a pheromone or signaling molecule .
Eigenschaften
CAS-Nummer |
927172-84-7 |
|---|---|
Molekularformel |
C28H58 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
10-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-13-14-15-16-17-18-19-21-23-25-27-28(3)26-24-22-20-11-9-7-5-2/h28H,4-27H2,1-3H3 |
InChI-Schlüssel |
VRGNKPWPCYXRAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















